molecular formula C16H25N3O B2857555 N-(1-Cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide CAS No. 1645311-67-6

N-(1-Cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide

Cat. No. B2857555
CAS RN: 1645311-67-6
M. Wt: 275.396
InChI Key: FWAZMCJEQQEGFK-UHFFFAOYSA-N
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Description

The description of an organic compound typically includes its molecular formula, structure, and functional groups. The compound’s IUPAC name can also provide insights into its structure .


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s atomic arrangement, functional groups, and molecular weight .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. Factors such as reaction rates, energy changes, and the role of catalysts are often considered .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. Chemical properties might include reactivity, acidity/basicity, and redox potential .

Scientific Research Applications

Synthesis and Chemical Reactions

A significant area of research involving "N-(1-Cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide" and related compounds focuses on the synthesis of novel heterocyclic compounds and the exploration of their chemical reactions. Studies like those by Elgemeie et al. (1988) have developed methods for synthesizing pyridines and thieno[2,3-b]pyridine derivatives from arylmethylenecyanothioacetamide, showcasing the potential of cyanoacetamide derivatives in heterocyclic synthesis (Elgemeie, Elfahham, & Nabey, 1988).

Antimicrobial Evaluation

Research by Darwish et al. (2014) aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents, demonstrating the versatility of cyanoacetamide derivatives in creating compounds with potential biological activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Cyclization Reactions

The work of Gomaa (2004) on the reaction of diarylamidines with cyclopropenone to form pyrrolidin-3-ones highlights another aspect of chemical transformations that can be explored using cyanoacetamide derivatives (Gomaa, 2004).

In Silico Biological Activity Analysis

Chigorina et al. (2019) reported the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides and performed an in silico analysis of their biological activity, showcasing the integration of computational tools in evaluating the potential applications of newly synthesized compounds (Chigorina, Bespalov, & Dotsenko, 2019).

Mechanism of Action

For bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting enzymes, or other biochemical interactions .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a substance, including physical, health, and environmental hazards. They also provide recommendations for safe handling and storage .

properties

IUPAC Name

N-(1-cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-12-5-4-8-16(12,11-17)18-15(20)14(13-6-7-13)19-9-2-3-10-19/h12-14H,2-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAZMCJEQQEGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1(C#N)NC(=O)C(C2CC2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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